molecular formula C20H11ClFNO3 B2995243 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide CAS No. 886149-08-2

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide

Cat. No. B2995243
CAS RN: 886149-08-2
M. Wt: 367.76
InChI Key: UPDGEALAQTTYGX-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide, also known as XanFlu, is a fluorescent dye used in scientific research. It is a member of the xanthene family of dyes and is commonly used in biochemical and physiological experiments.

Scientific Research Applications

Biological and Pharmacological Activities

Xanthone derivatives, which include compounds structurally related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide, are recognized for their significant biological and pharmacological activities. The antitumor activity of some xanthones has been well-documented, particularly their role in modulating protein kinase C (PKC), which is crucial in cancer therapy. Examples such as DMXAA, psorospermin, and mangostins demonstrate the potential of these compounds in medicinal chemistry, both as therapeutic agents and pharmacological tools (Pinto, Sousa, & Nascimento, 2005).

Antimicrobial Properties

Research into fluorobenzamides, including structures analogous to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide, has revealed promising antimicrobial properties. Specifically, compounds with fluorine atoms in certain positions have shown enhanced activity against a variety of bacterial and fungal strains. This indicates a potential application of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of fluorobenzamides have been the subject of considerable research interest. For instance, studies on iron-catalyzed, fluoroamide-directed C-H fluorination highlight the utility of fluorobenzamides in organic synthesis, showing broad substrate scope and functional group tolerance. This process allows for the selective fluorination of benzylic, allylic, and unactivated C-H bonds, demonstrating the versatility of these compounds in synthetic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Crystallography and Material Science

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been analyzed, providing insight into the conformation and interactions of these molecules. Such studies are fundamental in understanding the material properties of these compounds, including their potential use in material science applications. The conformational analysis reveals the inclination of aromatic rings within the molecules, which could influence their physical and chemical properties (Suchetan et al., 2016).

properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-16-3-1-2-15-18(24)14-9-8-13(10-17(14)26-19(15)16)23-20(25)11-4-6-12(22)7-5-11/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDGEALAQTTYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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